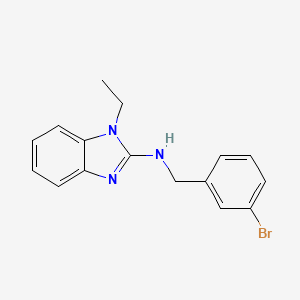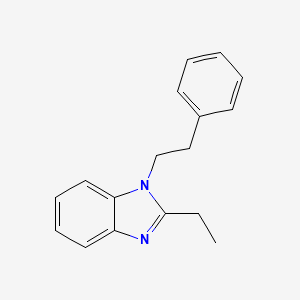
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research. DMTS is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting histone deacetylases, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can increase the acetylation of histone proteins, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant activity. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activity of enzymes involved in the metabolism of xenobiotics, which are compounds that can be toxic to cells.
实验室实验的优点和局限性
One of the advantages of using N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its relatively low toxicity compared to other anticancer drugs. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have a synergistic effect when combined with other anticancer drugs, which can increase their effectiveness. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its poor solubility in water, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to investigate the potential of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent for cancer treatment. Another direction is to explore the potential of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide as a chemopreventive agent, which can prevent the development of cancer. In addition, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its biochemical and physiological effects.
合成方法
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 3,4-dimethoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, or the reaction of 3,4-dimethoxyaniline with 2,4,6-trimethylbenzenesulfonyl isocyanate. The yield of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学研究应用
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research, particularly in the field of cancer research. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer cells. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer development and progression.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-11-8-12(2)17(13(3)9-11)23(19,20)18-14-6-7-15(21-4)16(10-14)22-5/h6-10,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFKWJNWPIVWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)



![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)




![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)